[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol
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Overview
Description
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol is a heterocyclic compound that contains an oxadiazole ring substituted with a chlorophenyl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the thiol group is introduced through nucleophilic substitution with thiourea .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as described above, with optimization for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to inhibit or modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group instead of a methanethiol group.
Uniqueness
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol is unique due to the presence of both the oxadiazole ring and the methanethiol group, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications, particularly in the synthesis of new materials and pharmaceuticals.
Properties
CAS No. |
1267056-89-2 |
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Molecular Formula |
C9H7ClN2OS |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanethiol |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-3-1-6(2-4-7)9-12-11-8(5-14)13-9/h1-4,14H,5H2 |
InChI Key |
DSJURSDWWXOZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CS)Cl |
Purity |
95 |
Origin of Product |
United States |
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